molecular formula C20H24N2O2 B4032968 NN'-BIS(2-PHENYLETHYL)BUTANEDIAMIDE CAS No. 143969-98-6

NN'-BIS(2-PHENYLETHYL)BUTANEDIAMIDE

Cat. No.: B4032968
CAS No.: 143969-98-6
M. Wt: 324.4 g/mol
InChI Key: JUXZYHVYUSRDSR-UHFFFAOYSA-N
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Description

NN'-BIS(2-PHENYLETHYL)BUTANEDIAMIDE is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-bis(2-phenylethyl)succinamide is 324.183778013 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Materials Science and Polymer Research

Aliphatic polyimides were prepared from derivatives of phenylene bis(succinic anhydride) and bis(glutaric anhydride) with aromatic diamines, highlighting the thermal stability of these polyimides through thermogravimetric analysis (Teshirogi, 1987). Additionally, research into bio-based self-healing polymers has shown the cross-linking of a furan polymer with bis-maleimide compounds by Diels–Alder reactions, demonstrating the influence of bis-maleimide structure on polymer properties (Zeng et al., 2013).

Corrosion Inhibition

Novel Bis Schiff’s Bases, including compounds related in structure to N,N'-bis(2-phenylethyl)succinamide, were investigated for their corrosion inhibiting properties on mild steel in acidic conditions. These studies revealed the compounds' effectiveness as mixed-type inhibitors, primarily of cathodic type, through various analytical techniques including electrochemical impedance spectroscopy and scanning electron microscopy (Singh & Quraishi, 2016).

Supramolecular Chemistry

Supramolecular AA-BB-type linear polymers were successfully prepared via the self-assembly of bis(m-phenylene)-32-crown-10 cryptands and a bisparaquat derivative, showcasing the creation of linear supramolecular polymers with relatively high molecular weights (Niu, Huang, & Gibson, 2011).

Biochemical Applications

A study on the synthesis of bis[2-(1-pyrenyl)ethyl]amine and N,N-bis[2-(1-pyrenyl)ethyl]succinamide from 1-pyrenylacetic acid explored their use in fluorescently labeling biomolecules, leveraging their excimer fluorescence for the detection and analysis of oligonucleotides (Balakin et al., 1997).

Properties

IUPAC Name

N,N'-bis(2-phenylethyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-19(21-15-13-17-7-3-1-4-8-17)11-12-20(24)22-16-14-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXZYHVYUSRDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366777
Record name Butanediamide, N,N'-bis(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143969-98-6
Record name Butanediamide, N,N'-bis(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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